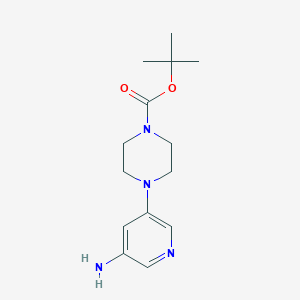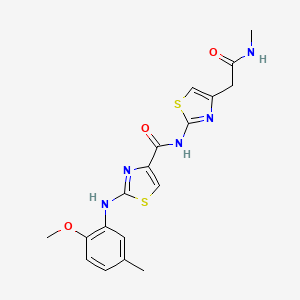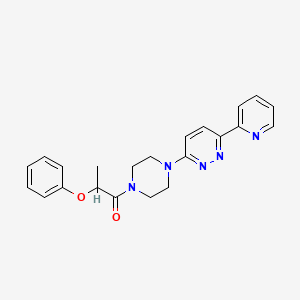![molecular formula C12H19N5 B2865240 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine CAS No. 1546226-00-9](/img/structure/B2865240.png)
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine is a chemical compound . It has been mentioned in the context of Bcl-xL protein inhibitors, which are used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine trihydrochloride . The InChI code is 1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.64 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed synthetic pathways for derivatives of pyridazinones and pyrido-pyrimidinones, highlighting their structural diversity and potential as precursors for further pharmacological investigation. For example, Branden et al. (1992) detailed the synthesis of lactam and ketone precursors to octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines, showcasing foundational synthetic chemistry that could be applicable to the development of compounds similar to 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine (Branden, Compernolle, & Hoornaert, 1992).
Pharmacological Activities
Several studies have evaluated the pharmacological properties of compounds structurally related to 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine, indicating their potential in therapeutic applications. For instance, Şahina et al. (2004) synthesized methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates and evaluated their analgesic and anti‐inflammatory effects, highlighting the therapeutic potential of pyridazinone derivatives (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
Antiproliferative and Antibacterial Effects
Research into pyrido-pyrimidinone derivatives has shown promising antiproliferative and antibacterial activities. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines and pyrimidines, have been analyzed, providing insights into their potential mechanisms of action and interactions with biological targets. Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant compounds, which could inform the development of new therapeutic agents with improved efficacy and safety profiles (Georges, Vercauteren, Evrard, & Durant, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAUWCPUOZAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3CCNCC3=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)
![3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2865162.png)


![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)
![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)


![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2865170.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2865172.png)
![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)
